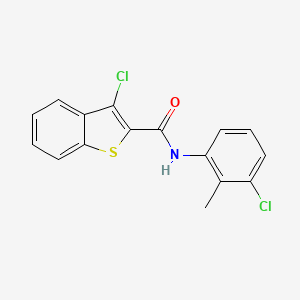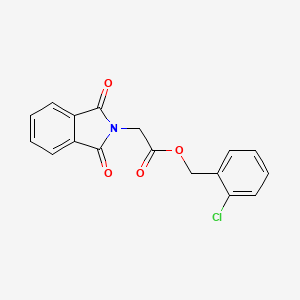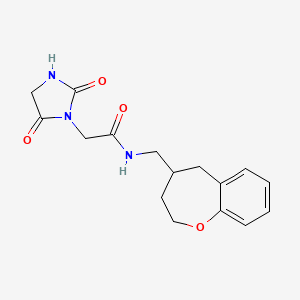![molecular formula C20H15FN2O2 B5684172 N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. It is a potent inhibitor of PARP1 and PARP2 enzymes, which are involved in DNA repair mechanisms. ABT-888 has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent.
Wirkmechanismus
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death. This compound has been shown to enhance the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. This compound has been shown to have minimal effects on normal cells, making it a promising cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP in DNA repair mechanisms. This compound has also been shown to have minimal effects on normal cells, making it a useful tool for studying the effects of DNA damage on cancer cells.
One limitation of this compound is that it has a short half-life, which can limit its effectiveness in vivo. This compound has also been shown to have limited efficacy as a single-agent therapy, and its effectiveness is dependent on the presence of DNA-damaging agents.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. One area of research is the identification of biomarkers that can predict the response to this compound. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. This compound has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors, and further studies in this area are warranted. Finally, the development of more potent and selective PARP inhibitors is an area of active research.
Synthesemethoden
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-aminobenzamide in the presence of a base to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. This compound has been studied in various cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
N-(3-benzamidophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-9-15(13-16)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFKTSSZCBNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)

![5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)


![5-(aminosulfonyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-2-fluorobenzamide](/img/structure/B5684116.png)

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)